

In-Depth Technical Guide: 5-Ethyl-2-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 5-ethyl-2-(trifluoromethyl)aniline

Cat. No.: B6255335

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Disclaimer: Specific experimental data for **5-ethyl-2-(trifluoromethyl)aniline** is limited in publicly available literature. Therefore, this guide provides a comprehensive overview based on the known properties of structurally similar trifluoromethylated anilines. All data presented for analogous compounds are clearly indicated.

Core Structure and Properties

5-Ethyl-2-(trifluoromethyl)aniline is an aromatic amine with an ethyl group at the 5-position and a trifluoromethyl group at the 2-position of the aniline ring. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the molecule.

Structure:

Caption: Chemical structure of **5-ethyl-2-(trifluoromethyl)aniline**.

Physical Properties

Specific physical properties for **5-ethyl-2-(trifluoromethyl)aniline** are not readily available. The following table presents data for structurally related compounds to provide an estimate.

Property	2-(Trifluoromethyl)aniline[1]	2-Fluoro-5-(trifluoromethyl)aniline[2]	2-Methoxy-5-(trifluoromethyl)aniline
Molecular Formula	C ₇ H ₆ F ₃ N	C ₇ H ₅ F ₄ N	C ₈ H ₈ F ₃ NO
Molecular Weight	161.12 g/mol	179.11 g/mol	191.15 g/mol
Appearance	Colorless liquid with a fishlike odor	-	-
Boiling Point	170-173 °C	155 °C	-
Melting Point	-	-	58-60 °C
Density	1.296 g/mL	1.378 g/mL at 25 °C	-
Refractive Index	-	n _{20/D} 1.461	-
Solubility	Insoluble in water	-	-

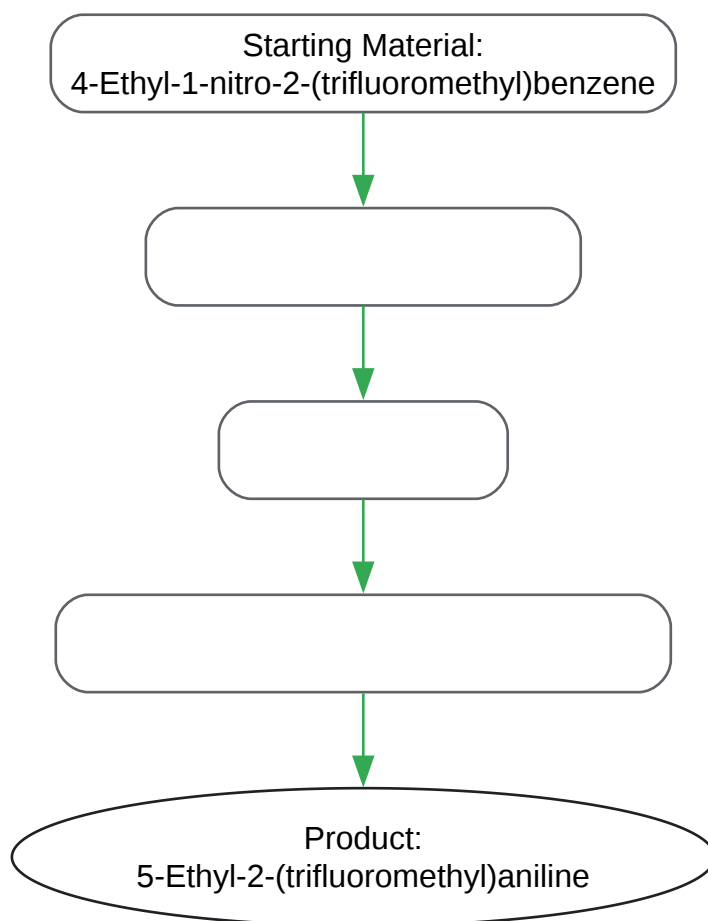
Chemical Properties

The chemical reactivity of **5-ethyl-2-(trifluoromethyl)aniline** is dictated by the interplay of the electron-donating amino group and the strong electron-withdrawing trifluoromethyl group.

- **Basicity:** The trifluoromethyl group significantly reduces the basicity of the aniline nitrogen due to its inductive electron-withdrawing effect.
- **Electrophilic Aromatic Substitution:** The amino group is an ortho-, para-director. However, the bulky and deactivating trifluoromethyl group at the ortho position will sterically hinder and electronically disfavor substitution at the adjacent positions. Therefore, electrophilic substitution is most likely to occur at the 4- and 6-positions.
- **N-Functionalization:** The amino group can undergo typical reactions such as acylation, alkylation, and diazotization.

Synthesis and Purification

A definitive, detailed experimental protocol for the synthesis of **5-ethyl-2-(trifluoromethyl)aniline** is not available in the reviewed literature. However, a general synthetic approach can be proposed based on established methods for preparing substituted anilines. A common strategy involves the reduction of a corresponding nitro compound.



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Caption: Proposed synthesis workflow for **5-ethyl-2-(trifluoromethyl)aniline**.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the synthesis of similar aniline derivatives.
[3]

Materials:

- 4-Ethyl-1-nitro-2-(trifluoromethyl)benzene

- Iron powder
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution
- Diethyl ether or Ethyl acetate
- Anhydrous Magnesium Sulfate (MgSO₄)
- Deionized water

Procedure:

- Reduction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethyl-1-nitro-2-(trifluoromethyl)benzene and ethanol. Heat the mixture to reflux.
- To the refluxing solution, add iron powder in portions. Following the addition of iron, slowly add concentrated hydrochloric acid dropwise.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Redissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude **5-ethyl-2-(trifluoromethyl)aniline** by vacuum distillation or column chromatography on silica gel.[\[4\]](#)

Spectroscopic Data (Predicted)

Specific spectroscopic data for **5-ethyl-2-(trifluoromethyl)aniline** is not available. The following are predicted characteristics based on analogous compounds.

Spectroscopy	Predicted Characteristics
¹ H NMR	Aromatic protons (3H) would appear as multiplets in the range of δ 6.8-7.5 ppm. The ethyl group would show a quartet for the CH ₂ protons around δ 2.6 ppm and a triplet for the CH ₃ protons around δ 1.2 ppm. The NH ₂ protons would appear as a broad singlet.
¹³ C NMR	Aromatic carbons would be observed between δ 110-150 ppm. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The ethyl group carbons would be visible in the upfield region.
IR Spectroscopy	Characteristic N-H stretching vibrations for the primary amine would be present around 3300-3500 cm ⁻¹ . Strong C-F stretching bands would be observed in the region of 1100-1300 cm ⁻¹ . Aromatic C-H and C=C stretching vibrations would also be present. [5]
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed. Common fragmentation patterns for trifluoromethyl anilines involve the loss of the trifluoromethyl radical (\bullet CF ₃) and fragmentation of the ethyl group.

Safety and Handling

Trifluoromethylated anilines are generally considered hazardous chemicals.^{[6][7]} The following safety precautions are based on the safety data sheets of similar compounds.^{[1][2][8][9][10][11]}

Hazard Category	Precautionary Statements
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled. ^[11]
Skin Corrosion/Irritation	Causes skin irritation. ^[9]
Eye Damage/Irritation	Causes serious eye irritation or damage. ^[11]
Respiratory Sensitization	May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Carcinogenicity	Suspected of causing cancer. ^[11]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.^[9]
- Skin Protection: Wear chemically resistant gloves, such as nitrile or neoprene, and a lab coat.^[9]
- Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or with heated material.^[9]

Handling and Storage:

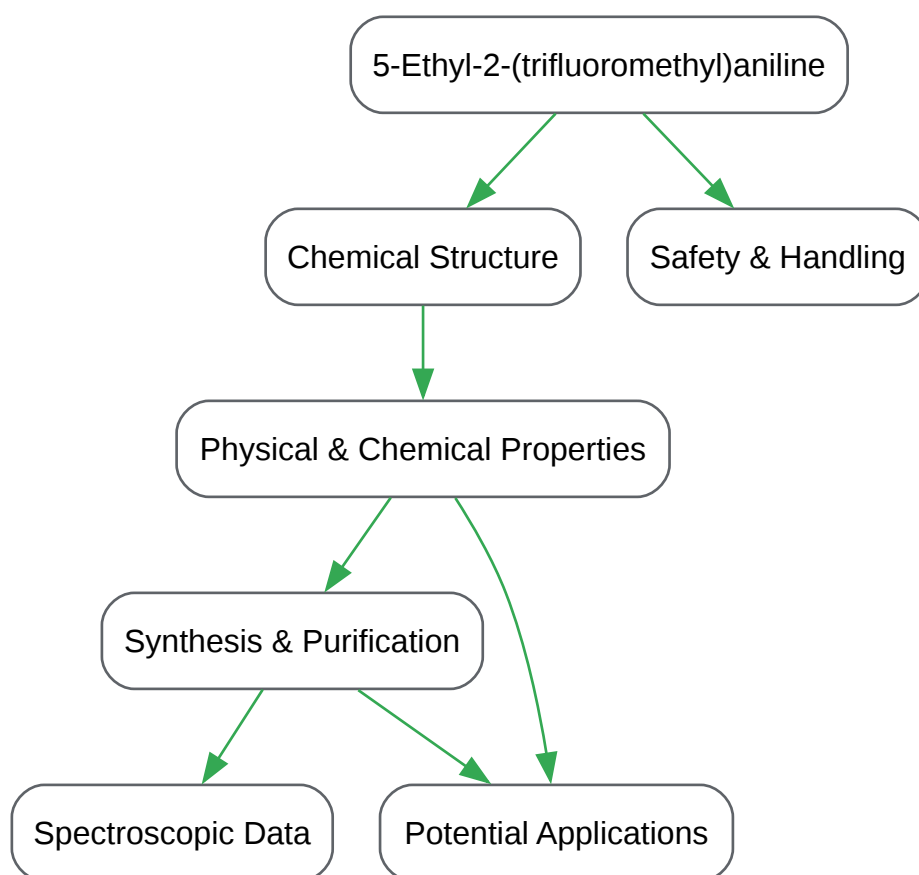
- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Keep containers tightly closed when not in use.^[9]
- Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.^[10]

Applications in Research and Development

Aniline derivatives containing trifluoromethyl groups are valuable building blocks in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. While specific applications for **5-ethyl-2-(trifluoromethyl)aniline** are not documented, its structural motifs suggest potential utility in the synthesis of:

- **Pharmaceuticals:** As a scaffold for the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds.
- **Agrochemicals:** As an intermediate in the synthesis of herbicides, pesticides, and fungicides.
- **Polymers and Materials:** As a monomer for the creation of specialty polymers with unique thermal and chemical resistance properties.

Logical Relationship of Information



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